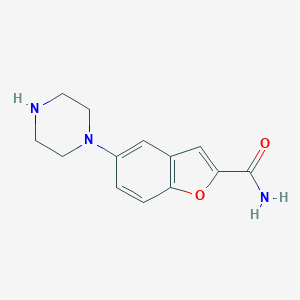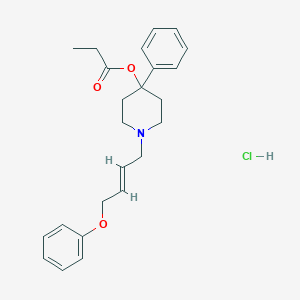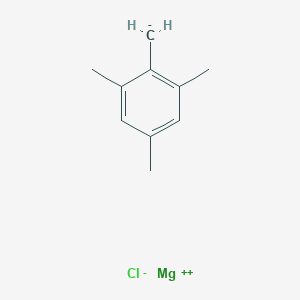
2,4,6-Trimethylbenzylmagnesium chloride
Vue d'ensemble
Description
2,4,6-Trimethylbenzylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. While the provided papers do not directly discuss 2,4,6-trimethylbenzylmagnesium chloride, they do provide insights into related compounds and their properties. For instance, the synthesis and reactions of organolead compounds with trimethylsilyl groups are explored, which can offer indirect information about the synthesis and reactivity of similar organomagnesium compounds .
Synthesis Analysis
The synthesis of organomagnesium compounds typically involves the reaction of an organic halide with magnesium metal in a suitable solvent, such as diethyl ether or tetrahydrofuran. The paper on organolead compounds describes the preparation of tris[(trimethylsilyl)methyl]plumbylmagnesium chloride, which suggests a similar methodology could be applied to synthesize 2,4,6-trimethylbenzylmagnesium chloride by using a 2,4,6-trimethylbenzyl chloride precursor .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,4,6-trimethylbenzene sulphonyl chloride, has been characterized using IR and Raman spectral data. Quantum chemical calculations have been used to visualize the molecular electrostatic potential surface, which can provide insights into the electron distribution and reactive sites of the molecule. This information is crucial for understanding the reactivity of 2,4,6-trimethylbenzylmagnesium chloride, as the distribution of electron density can influence its behavior in chemical reactions .
Chemical Reactions Analysis
Organomagnesium compounds are known for their nucleophilic character, which allows them to participate in a variety of chemical reactions, such as addition to carbonyl compounds to form alcohols. The paper on the crystal structure of a related trimethylbenzene compound does not directly address chemical reactions, but the study of its solid-state self-assembly through hydrogen bonding can provide a foundation for understanding the intermolecular interactions that might influence the reactivity of 2,4,6-trimethylbenzylmagnesium chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of organomagnesium compounds are influenced by their molecular structure. The vibrational spectra and quantum chemical calculations of 2,4,6-trimethylbenzene sulphonyl chloride reveal details about its thermodynamic properties and reactivity. These properties, such as the temperature dependence of the rate constant and thermodynamic properties, can be indicative of the behavior of 2,4,6-trimethylbenzylmagnesium chloride under different conditions .
Applications De Recherche Scientifique
Synthesis and Molecular Structures :
- Seyferth and Lambert (1975) reported the synthesis of α-bromocyclopropylmagnesium chloride compounds using isopropylmagnesium chloride in reactions with gem-dibromocyclopropanes, indicating the role of 2,4,6-Trimethylbenzylmagnesium chloride in generating complex organometallic compounds (Seyferth & Lambert, 1975).
Initiators in Polymerization :
- Hatada et al. (1986) demonstrated the use of p- and m-Vinylbenzylmagnesium chlorides as initiators in polymerizations, highlighting the potential of similar compounds like 2,4,6-Trimethylbenzylmagnesium chloride in polymer chemistry (Hatada, Nakanishi, Ute, & Kitayama, 1986).
Vibrational Spectra and Molecular Analysis :
- Balachandran and Parimala (2012) analyzed the vibrational spectra and molecular structure of mesityl chloride, a compound closely related to 2,4,6-Trimethylbenzylmagnesium chloride, revealing its potential in materials science and molecular analysis (Balachandran & Parimala, 2012).
Catalytic Activity in Coupling Reactions :
- Wolf et al. (2006) investigated the use of Ni(II) complexes with ligands derived from 2,4,6-trimethylphenyl, showing the relevance of 2,4,6-Trimethylbenzylmagnesium chloride in facilitating important catalytic reactions in organic synthesis (Wolf, Labande, Daran, & Poli, 2006).
Anionic Polymerization :
- Zhang and Ruckenstein (1999) conducted research on anionic polymerization of a bifunctional monomer, using vinylbenzyl chloride and allylmagnesium chloride. This indicates the role of 2,4,6-Trimethylbenzylmagnesium chloride in similar polymerization processes (Zhang & Ruckenstein, 1999).
Formation and Trapping of Diorganometallic Species :
- Imamoto et al. (1995) discussed the cerium(III) chloride-promoted reactions of alkenyl Grignard reagents with 1,3-diphenyl-2-propanone, which could be relevant for understanding the reactivity of 2,4,6-Trimethylbenzylmagnesium chloride in complex organic syntheses (Imamoto, Hatajima, Ogata, & Nishiura, 1995).
Propriétés
IUPAC Name |
magnesium;2-methanidyl-1,3,5-trimethylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.ClH.Mg/c1-7-5-8(2)10(4)9(3)6-7;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZJMCHGJVSMGT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[CH2-])C.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylbenzylmagnesium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



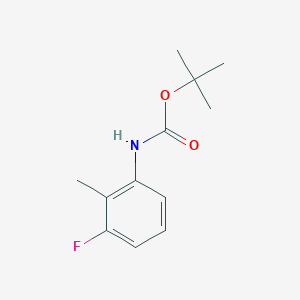
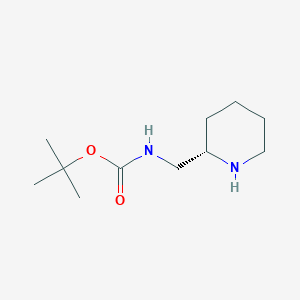
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)
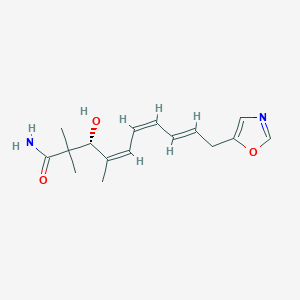
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
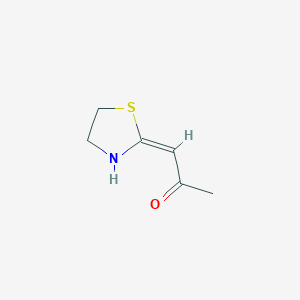
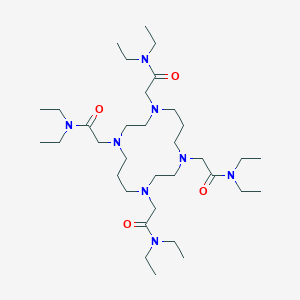
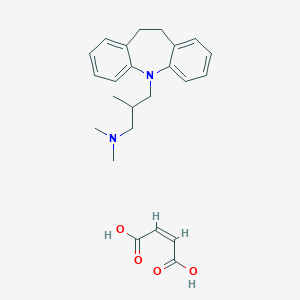
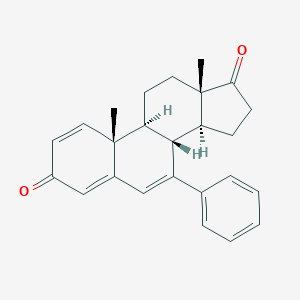
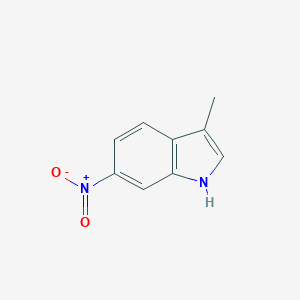
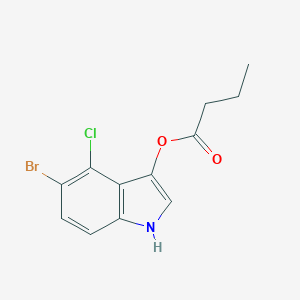
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
